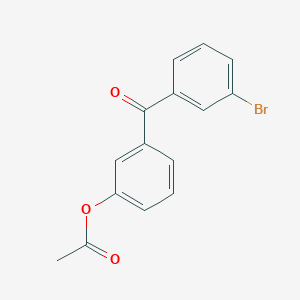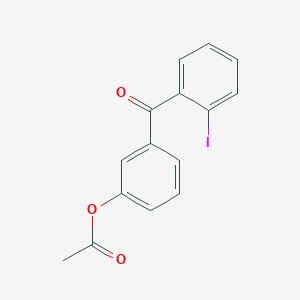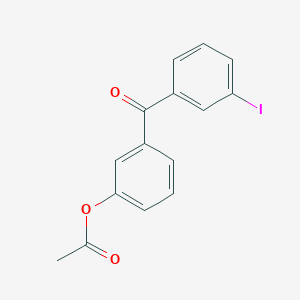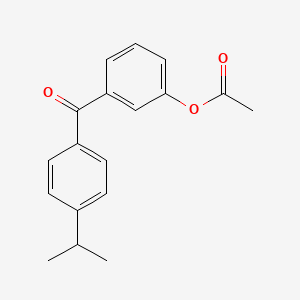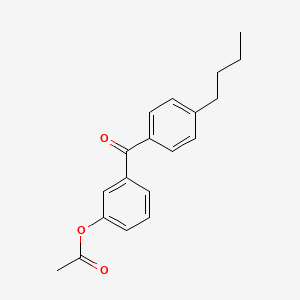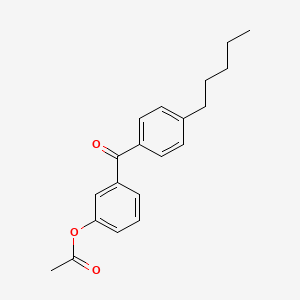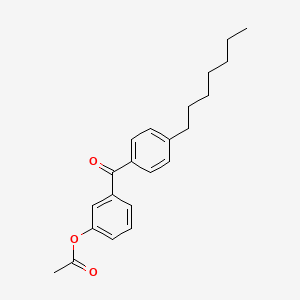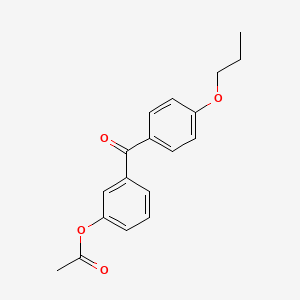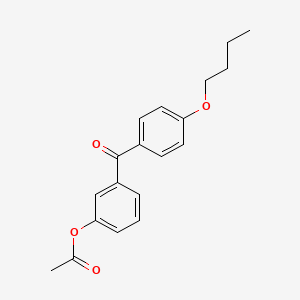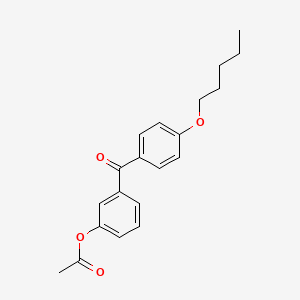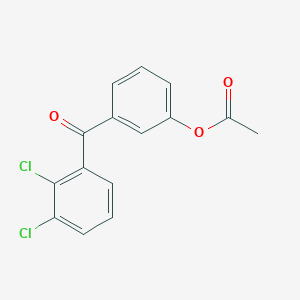
3-Bromo-2'-ethylbenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-ethylbenzophenone (3-BEBP) is a chemical compound used in a variety of applications, including organic synthesis, chemical analysis, and drug development. 3-BEBP is a brominated aromatic ketone that is widely used in organic synthesis as a synthetic intermediate and as a starting material for the synthesis of pharmaceuticals. It is also used as a reagent in the synthesis of various pharmaceuticals, such as antifungal and anti-inflammatory drugs. Additionally, 3-BEBP is used as a catalyst in the synthesis of certain pharmaceuticals, such as anti-cancer drugs.
Applications De Recherche Scientifique
Antioxidant Properties
3-Bromo-2'-ethylbenzophenone derivatives exhibit remarkable antioxidant properties. Studies have shown that these compounds effectively scavenge free radicals such as DPPH and ABTS, indicating their potential as natural antioxidants. This quality suggests their applicability in preventing oxidative deterioration in food products and possibly in pharmaceutical applications (Li, Li, Gloer, & Wang, 2012; Li, Li, Gloer, & Wang, 2011).
Antibacterial and Antimicrobial Effects
Compounds related to this compound have been identified to possess antibacterial activities. Research has highlighted their efficacy against various strains of bacteria, suggesting their potential in developing new antibacterial agents. However, it's important to note that some derivatives showed moderate activity or were inactive against certain human cancer cell lines and microorganisms, indicating that their efficacy may be selective (Xu et al., 2003; Zhao et al., 2004).
Photodynamic Therapy Applications
Certain derivatives of this compound, such as zinc phthalocyanine derivatives, have shown promising results in photodynamic therapy, a treatment method used primarily for cancer. These compounds exhibit significant fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential features for Type II photosensitizers used in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition
Bromophenol derivatives, including those related to this compound, have been studied for their inhibitory effects on certain enzymes like carbonic anhydrase. This is significant as enzyme inhibitors can be crucial in developing drugs for treating various conditions, including glaucoma, epilepsy, gastric and duodenal ulcers, neurological disorders, or osteoporosis (Akbaba et al., 2013; Balaydın et al., 2012).
Potential in Cellular Antioxidant Applications
Bromophenols derived from red algae, closely related to this compound, have shown potent cellular antioxidant activities. Their ability to protect cells from oxidative damage makes them potential candidates for therapeutic applications and for enhancing the antioxidant content in food products (Olsen et al., 2013).
Propriétés
IUPAC Name |
(3-bromophenyl)-(2-ethylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO/c1-2-11-6-3-4-9-14(11)15(17)12-7-5-8-13(16)10-12/h3-10H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZZNQXSRWVMBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)C2=CC(=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801268235 |
Source


|
| Record name | Methanone, (3-bromophenyl)(2-ethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801268235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951884-80-3 |
Source


|
| Record name | Methanone, (3-bromophenyl)(2-ethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, (3-bromophenyl)(2-ethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801268235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
